5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[(4-sulfamoylphenyl)methyl]pyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O6S/c21-15-5-1-14(2-6-15)11-28-19-12-29-18(9-17(19)24)20(25)23-10-13-3-7-16(8-4-13)30(22,26)27/h1-9,12H,10-11H2,(H,23,25)(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDBALXEAPJVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid
The pyran core is synthesized via oxidation of 2-hydroxymethyl-5-substituted-4H-pyran-4-ones. As detailed in, 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid is obtained through Ag₂O-mediated oxidation of 5-hydroxy-2-hydroxymethyl-4H-pyran-4-one (Eq. 1):
$$
\text{5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one} \xrightarrow{\text{Ag}2\text{O, H}2\text{O}} \text{5-Hydroxy-4-oxo-4H-pyran-2-carboxylic Acid} \quad
$$
This method yields the carboxylic acid precursor in ~65% yield after recrystallization from ethanol.
Activation of the Carboxylic Acid and Amide Coupling
The carboxylic acid is activated as an acid chloride using PCl₅ (Eq. 3):
$$
\text{5-((4-Fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxylic Acid} \xrightarrow{\text{PCl}_5, \Delta} \text{Corresponding Acid Chloride} \quad
$$
Subsequent reaction with 4-sulfamoylbenzylamine in dichloromethane (DCM) with DIPEA as a base affords the target amide (Eq. 4):
$$
\text{Acid Chloride} + \text{4-Sulfamoylbenzylamine} \xrightarrow{\text{DCM, DIPEA}} \text{this compound} \quad
$$
Yields for this step range from 60–70%, with purification via column chromatography (10–70% ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time
- Oxidation (Step 2.1) requires 60°C for 2 hours to avoid decarboxylation.
- Alkylation (Step 2.2) proceeds efficiently at 60°C for 12 hours.
Analytical Characterization
Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₇FN₂O₆S | |
| Molecular Weight | 432.4 g/mol | |
| IR (ν, cm⁻¹) | 1740 (C=O), 1340 (S=O), 1130 (C-F) | |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.21 (s, 1H, NH), 7.85–7.45 (m, ArH) |
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms >95% purity after final purification.
Comparative Analysis of Alternative Routes
Mitsunobu Reaction for Ether Formation
An alternative to alkylation employs the Mitsunobu reaction using DIAD and PPh₃, though this method increases cost without significant yield improvement.
Coupling Reagents
EDC/HOBt achieves comparable amide yields (65%) to the acid chloride method but requires longer reaction times (24 hours).
Challenges and Mitigation Strategies
Sulfamoyl Group Stability
The sulfamoyl moiety is susceptible to acidic conditions. Using mild bases (e.g., DIPEA) in coupling reactions prevents decomposition.
Regioselectivity in Pyran Functionalization
Protecting the 4-oxo group with trimethylsilyl chloride during alkylation ensures reaction at the 5-position exclusively.
Chemical Reactions Analysis
Types of Reactions
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide
- 5-((4-chlorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide
- 5-((4-methylbenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide
Uniqueness
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds with different substituents.
Biological Activity
5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-sulfamoylbenzyl)-4H-pyran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and the implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyran ring
- A sulfonamide moiety
- A fluorobenzyl ether group
This unique configuration is believed to contribute to its biological properties, particularly in enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. Research indicates that compounds with similar structures have shown significant inhibition of tyrosinase (TYR), an enzyme critical in melanin biosynthesis.
Inhibition of Tyrosinase
Tyrosinase inhibitors are essential in treating hyperpigmentation disorders. Studies have demonstrated that derivatives of fluorobenzylpiperazine, which share structural similarities with our compound, exhibit competitive inhibition against TYR from Agaricus bisporus (AbTYR) with IC50 values significantly lower than standard inhibitors like kojic acid .
Biological Activity Data
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Kojic Acid | 17.76 | Reference compound |
| This compound | TBD | Potential inhibitor |
| 4-(4-fluorobenzyl)piperazin-1-yl(3-chloro-2-nitro-phenyl)methanone | 0.18 | More active than kojic acid |
Case Studies and Research Findings
- Tyrosinase Inhibition : A study focused on synthesizing new small molecules revealed that compounds with the 4-fluorobenzyl moiety displayed promising inhibitory effects on tyrosinase activity. The competitive nature of these inhibitors suggests they could be effective in managing conditions related to excessive pigmentation .
- Neuroprotective Effects : Although primarily studied for its role as a tyrosinase inhibitor, related compounds have shown neuroprotective properties in models of epilepsy. These compounds upregulate neurosteroids and downregulate stress-related neurotransmitters, indicating a multifaceted pharmacological profile that may extend beyond enzyme inhibition .
- Antimicrobial Activity : Preliminary studies suggest that similar sulfonamide-containing compounds exhibit antimicrobial properties, potentially broadening the therapeutic applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
